An In-depth Technical Guide to the Synthesis and Characterization of Ciclopirox-d11 for Research Applications
An In-depth Technical Guide to the Synthesis and Characterization of Ciclopirox-d11 for Research Applications
Introduction
Ciclopirox is a broad-spectrum synthetic antifungal agent belonging to the hydroxypyridone class. It is widely used in topical treatments for various fungal infections.[1][2][3] Ciclopirox-d11 is a deuterated analog of Ciclopirox, where eleven hydrogen atoms on the cyclohexyl ring are replaced with deuterium. This isotopic labeling makes Ciclopirox-d11 an invaluable tool in research, particularly as an internal standard for pharmacokinetic and metabolic studies.[4][5][6] The deuterium substitution provides a distinct mass signature, allowing for precise quantification of the non-deuterated drug in biological samples using mass spectrometry, without altering its fundamental chemical properties.[5][6]
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Ciclopirox, with a focus on its deuterated form, Ciclopirox-d11.
Physicochemical and Characterization Data
The successful synthesis of Ciclopirox-d11 is confirmed through various analytical techniques. The following tables summarize its key properties and the expected results from characterization experiments.
Table 1: Physicochemical Properties of Ciclopirox-d11 (Sodium Salt)
| Property | Value | Reference |
| Formal Name | 6-(cyclohexyl-d11)-1-hydroxy-4-methyl-2(1H)-pyridinone, monosodium salt | [4] |
| Molecular Formula | C₁₂H₅D₁₁NO₂ · Na | [4] |
| Formula Weight | 240.3 g/mol | [4] |
| Purity | ≥99% deuterated forms (d1-d11) | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Summary of Analytical Characterization Data for Ciclopirox-d11
| Technique | Parameter | Expected Result |
| LC-MS | [M-H]⁻ | ~217.2 m/z (for the free acid form) |
| [M+Na]⁺ | ~240.3 m/z (for the sodium salt form) | |
| ¹H NMR | Chemical Shift (δ) | Absence of signals corresponding to the cyclohexyl protons. Presence of signals for the methyl and pyridinone ring protons. |
| HPLC | Purity | ≥98% |
| Retention Time | Similar to that of non-deuterated Ciclopirox under the same conditions. |
Synthesis and Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of Ciclopirox-d11.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of Ciclopirox-d11. These should be adapted and optimized based on available starting materials and laboratory equipment.
Hypothetical Synthesis of Ciclopirox-d11
This protocol is based on general principles of organic synthesis for related compounds.
-
Step 1: Preparation of a Deuterated Cyclohexyl Precursor. A deuterated cyclohexyl starting material, such as cyclohexanecarbonyl-d11 chloride, would be required. This could potentially be synthesized from commercially available cyclohexane-d12 through a series of reactions.
-
Step 2: Condensation and Ring Formation. The deuterated cyclohexyl precursor is reacted with a suitable partner, such as methyl acetoacetate, in the presence of a base to construct the core pyridinone ring structure.
-
Step 3: N-Hydroxylation. The resulting intermediate is then treated with a hydroxylating agent to install the hydroxyl group on the nitrogen atom of the pyridinone ring.
-
Step 4: Purification. The crude Ciclopirox-d11 is purified. A common method for purifying Ciclopirox is to dissolve the free acid in a suitable solvent like ethyl acetate and precipitate it by adding a non-polar solvent such as hexane.[7] Recrystallization or column chromatography could also be employed to achieve high purity.
Characterization by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized Ciclopirox-d11.
-
Method:
-
Prepare a standard solution of Ciclopirox-d11 in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution into an HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., a solution containing beta-cyclodextrin) and an organic solvent like acetonitrile.[8]
-
Employ a UV detector to monitor the elution profile at a wavelength where Ciclopirox shows maximum absorbance.
-
Calculate the purity based on the area of the main peak relative to the total peak area.
-
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of Ciclopirox-d11.
-
Method:
-
Utilize an LC system coupled to a mass spectrometer.
-
Inject a dilute solution of the synthesized compound.
-
Separate the compound using a suitable C18 column and mobile phase.
-
Analyze the eluent using the mass spectrometer in either positive or negative ion mode.
-
The expected mass-to-charge ratio (m/z) corresponding to the protonated or deprotonated Ciclopirox-d11 molecule should be observed.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and the incorporation of deuterium.
-
Method:
-
Dissolve a sample of Ciclopirox-d11 in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum. The spectrum should show signals for the methyl and pyridinone ring protons, but the signals corresponding to the cyclohexyl protons should be absent or significantly diminished.
-
(Optional) Acquire a ²H NMR spectrum to directly observe the deuterium signals on the cyclohexyl ring.
-
Mechanism of Action of Ciclopirox
Unlike many other antifungal agents that target ergosterol synthesis, Ciclopirox has a unique mechanism of action.[9] Its primary mode of action is the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[2][9][10] This sequestration of essential metal ions disrupts the function of numerous metal-dependent enzymes within the fungal cell, leading to a cascade of downstream effects that inhibit fungal growth and can be fungicidal.[2][10]
The key steps in Ciclopirox's mechanism of action are:
-
Cellular Uptake: Ciclopirox penetrates the fungal cell wall and membrane.
-
Iron Chelation: Inside the cell, Ciclopirox has a high affinity for trivalent cations like Fe³⁺, forming stable complexes and depleting the intracellular pool of available iron.[10]
-
Enzyme Inhibition: This iron depletion inhibits essential iron-dependent enzymes, such as cytochromes involved in mitochondrial respiration.[2][3]
-
Disruption of Cellular Processes: The inhibition of these enzymes leads to impaired mitochondrial function, disruption of the electron transport chain, and reduced energy production (ATP).[1][10] It can also interfere with DNA repair and cell division signals.[2]
-
Cell Death: The cumulative effect of these disruptions leads to the inhibition of fungal growth and, at sufficient concentrations, cell death.
The following diagram illustrates the proposed mechanism of action for Ciclopirox.
Caption: Mechanism of action of Ciclopirox in fungal cells.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. Ciclopirox synthesis - chemicalbook [chemicalbook.com]
- 8. CN101750457B - Method for measuring ciclopirox olamine - Google Patents [patents.google.com]
- 9. nextstepsinderm.com [nextstepsinderm.com]
- 10. What is the mechanism of Ciclopirox? [synapse.patsnap.com]
